molecular formula C15H13FN2O2S2 B2831123 3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 896706-99-3

3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B2831123
CAS No.: 896706-99-3
M. Wt: 336.4
InChI Key: GGVSFCOWVVPMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine 1,1-dioxide core with a 3-fluorobenzylthio group at position 3 and a methyl group at position 6. The 3-fluorobenzylthio substituent introduces steric bulk and lipophilicity, which may enhance blood-brain barrier penetration or metabolic stability compared to simpler alkyl or chloro derivatives .

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-6-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S2/c1-10-5-6-14-13(7-10)17-15(18-22(14,19)20)21-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVSFCOWVVPMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide involves several steps. One common method includes the alkylation of 2H-1,2,3-benzothiadiazine 1,1-dioxide derivatives. The process typically involves the reaction of 2H-1,2,3-benzothiadiazine 1,1-dioxide with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate, followed by methylation using methyl iodide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.

Scientific Research Applications

3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent, making it a subject of interest in biological research.

    Medicine: Its pharmacological activities, such as antihypertensive and antidiabetic properties, are being explored for potential therapeutic applications.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as a KATP channel activator, influencing the release of insulin from pancreatic cells . Additionally, it can modulate AMPA receptors, affecting neurotransmission in the central nervous system . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Benzothiadiazine 1,1-dioxides exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis:

Compound Name (Reference) Position 3 Substituent Position 6/7 Substituent Key Therapeutic Target Activity/IC50/EC50 Evidence Source
Target Compound 3-fluorobenzylthio 6-methyl Underexplored (hypothesized: AMPA/KATP) N/A N/A
Diazoxide (7-chloro-3-methyl derivative) Methyl 7-chloro KATP channels (pancreatic β-cells) KCO activity; SUR1/SUR2B binding
IDRA21 (±7-chloro-3-methyl) Methyl 7-chloro AMPA receptors Cognitive enhancement; EC50 ~1–10 µM
BPDZ 73 (7-chloro-3-isopropylamino) Isopropylamino 7-chloro SUR1-selective KATP channels Metabolic stabilization
Compound 12b (7-chloro-4-(2-fluoroethyl)) 4-(2-fluoroethyl) 7-chloro AMPA receptors EC50 = 0.12 µM; oral bioavailability
Chlorothiazide (6-chloro-7-sulfonamide) Sulfonamide 6-chloro Carbonic anhydrase (diuretic) Diuretic; IC50 ~10–100 nM
Flumethiazide (6-trifluoromethyl) Trifluoromethyl 7-sulfonamide Diuretic/antihypertensive Clinical diuretic

Key Observations

Position 3 Modifications: The target compound’s 3-fluorobenzylthio group is unique among benzothiadiazines. This substituent may enhance lipophilicity and metabolic stability compared to smaller groups (e.g., methyl in diazoxide or isopropylamino in BPDZ 73) . Fluorine atoms are known to improve bioavailability by reducing oxidative metabolism . In contrast, sulfonamide groups at position 3 (e.g., chlorothiazide) confer diuretic activity via carbonic anhydrase inhibition, but this is absent in the target compound .

Position 6/7 Substitutions: The 6-methyl group in the target compound differs from the 6/7-chloro or trifluoromethyl groups in diuretics (chlorothiazide, flumethiazide) and neuroactive agents (IDRA21, BPDZ 73). 7-Chloro substituents are common in AMPA/KATP modulators (e.g., IDRA21, compound 12b), suggesting that the target compound’s 6-methyl group may alter receptor binding specificity .

Pharmacological Implications: The absence of a 7-chloro or sulfonamide group in the target compound likely excludes diuretic or classic KATP channel opener activity. Fluorine incorporation (as in compound 12b) has been shown to enhance metabolic stability and oral efficacy, a feature the target compound may share due to its 3-fluorobenzylthio group .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with the formation of the thiadiazine ring, followed by introduction of the 3-fluorobenzylthio group. Key steps include nucleophilic substitution and oxidation, using catalysts like Pd/C or CuI and solvents such as DMF under controlled temperatures (60–80°C) . Purity optimization requires column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. What primary biological targets are associated with this compound, and what assays validate its activity?

  • Methodology : The compound is structurally related to benzothiadiazine derivatives targeting ATP-sensitive potassium (K(ATP)) channels (e.g., SUR1/Kir6.2 subtypes) and AMPA receptors. Validate activity using:

  • Electrophysiology : Patch-clamp recordings on HEK293 cells expressing SUR1/Kir6.2 .
  • Radioligand binding : Displacement assays with [³H]glibenclamide to assess K(ATP) channel affinity .
  • In vitro cell viability assays : Measure inhibition of cancer cell lines (e.g., A549 lung cancer) via MTT assays .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodology : Use reverse-phase HPLC coupled with UV detection (λ = 254 nm) or LC-MS/MS (ESI+ mode, m/z transitions specific to the compound’s molecular ion). Sample preparation involves protein precipitation with acetonitrile followed by solid-phase extraction (C18 cartridges) .

Advanced Research Questions

Q. How does the position of fluorine substituents (e.g., 3-fluorobenzyl vs. other isomers) influence pharmacological activity and selectivity?

  • Methodology : Synthesize analogs with fluorine at different positions on the benzyl group (e.g., 2-, 4-fluoro). Evaluate SAR using:

  • Functional assays : Compare EC₅₀ values for K(ATP) channel activation (HEK293 cells) .
  • Metabolic stability : Incubate analogs with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • Crystallography : Co-crystallize with SUR1 to map binding interactions (e.g., hydrogen bonding with Tyr230) .

Q. How can contradictory data on the compound’s activity across different cell lines be resolved?

  • Methodology : Discrepancies may arise from cell-specific expression of target isoforms or off-target effects.

  • Gene knockout models : Use CRISPR/Cas9 to silence SUR1 in insulinoma cells and reassess activity .
  • Transcriptomics : Profile differentially expressed genes in responsive vs. non-responsive cell lines .
  • Off-target screening : Test against a panel of 50+ GPCRs and ion channels (Eurofins Panlabs) .

Q. What strategies improve the metabolic stability of this compound while retaining potency?

  • Methodology : Introduce fluorine at metabolically vulnerable sites (e.g., ethyl → 2-fluoroethyl at the 4-position) to block CYP450-mediated oxidation. Validate via:

  • In vitro metabolic assays : Monitor degradation in hepatocyte suspensions .
  • Pharmacokinetic studies : Compare AUC and half-life in rodent models after oral administration .

Q. How can electrophysiological methods elucidate the compound’s mechanism of action on ion channels?

  • Methodology : Use whole-cell patch-clamp recordings to measure current-voltage relationships in SUR1/Kir6.2-expressing cells. Assess:

  • Voltage-dependence : Apply voltage steps (-100 mV to +50 mV) with/without the compound .
  • Kinetics : Measure activation/inactivation time constants .
  • Competitive inhibition : Co-apply with ATP to test for pore-blocking vs. allosteric modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.